Home > Products > Building Blocks P637 > Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate - 1207175-15-2

Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Catalog Number: EVT-3161347
CAS Number: 1207175-15-2
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-Tert-butyl 3-Carbamothioyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Compound Description: This compound shares the core 3,4-dihydroisoquinoline-2(1H)-carboxylate structure with the main compound. The key difference lies in the substitution at the 3-position. Here, a carbamothioyl group replaces the aminomethyl group of the main compound. The crystal structure of this compound was studied at 173K [].

Reference:

Tert-Butyl Rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (Trans-1)

Compound Description: This compound, denoted as "trans-1", exhibits potent anti-SARS-CoV-2 activity in vitro, demonstrating efficacy in inhibiting viral replication in both Vero E6 and Calu-3 cells []. Structurally, it features a tetrahydroisoquinoline moiety, similar to the dihydroisoquinoline core in the main compound.

Rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (Trans-2)

Compound Description: Designated as "trans-2," this compound is structurally analogous to "trans-1," sharing the tetrahydroisoquinoline scaffold and displaying anti-SARS-CoV-2 activity, albeit with lower potency compared to "trans-1" [].

Tert-Butyl 3-Amino-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Compound Description: This compound serves as a crucial intermediate in the synthesis of (R)-N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide. The synthesis involves a multi-step process starting from glycine, utilizing reactions such as Micheal addition, esterification, amino group protection, cyclization, acylation, and deprotection [].

Overview

Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is an organic compound classified within the isoquinoline family, which consists of heterocyclic aromatic compounds structurally related to quinoline. This compound features a tert-butyl group, an aminomethyl group, and a dihydroisoquinoline core, making it a complex structure with potential applications in medicinal chemistry and organic synthesis. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: tert-butyl 1-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate .

Synthesis Analysis

Methods

The synthesis of tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several key steps:

  1. Protection of the Amino Group: The amino group is often protected using tert-butyl carbamate (Boc) to prevent unwanted reactions during subsequent steps.
  2. Formation of the Isoquinoline Framework: An appropriate isoquinoline derivative is reacted with the protected amino compound under acidic conditions to yield the desired product.
  3. Deprotection: Finally, the protective group is removed to yield the free amino compound.

Technical Details

Industrial production may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and advanced purification techniques such as chromatography are also utilized to improve efficiency .

Molecular Structure Analysis

Structure

The molecular formula for tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is C15H22N2O2C_{15}H_{22}N_{2}O_{2}, with a molecular weight of approximately 248.32 g/mol. The structural representation includes a dihydroisoquinoline core with a carboxylate ester functional group and an aminomethyl substituent.

Data

  • CAS Number: 1207175-15-2
  • InChI: InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-11-6-4-5-7-12(11)13(17)10-16/h4-7,13H,8-10,16H2,1-3H3 .
Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can participate in various chemical reactions:

  • Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
  • Reduction: It can undergo reduction reactions to convert the dihydroisoquinoline core into tetrahydroisoquinoline.
  • Substitution: The aminomethyl group is capable of participating in nucleophilic substitution reactions, allowing for further functionalization .
Mechanism of Action

The mechanism of action for tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interactions with biological macromolecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially modulating their activity. The dihydroisoquinoline core may also interact with specific receptors or enzymes, influencing various biological pathways and effects .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate include:

  • Appearance: Typically described as a solid.

Chemical Properties

Key chemical properties include:

  • Boiling Point: Approximately 394.7 °C at standard atmospheric pressure.
  • Density: Theoretical density calculated at about 1.145 g/cm³.

Safety information indicates that it may pose certain hazards; therefore, appropriate precautions should be taken during handling .

Applications

Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several notable applications:

  • Chemistry: Serves as an intermediate in the synthesis of complex organic molecules.
  • Medicine: Investigated for potential therapeutic properties such as anti-inflammatory and anticancer activities.
  • Industry: Utilized in the production of advanced materials and polymers for various applications .
Synthesis Methodologies of Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate represents a structurally complex isoquinoline derivative with significant importance in pharmaceutical intermediate synthesis. This bicyclic compound features a chiral center at the 1-position, with both (R)- and (S)-enantiomers exhibiting distinct biochemical properties. The molecular architecture comprises a partially saturated isoquinoline core protected by a tert-butoxycarbonyl (Boc) group at the N2 position, with an aminomethyl substituent at the C1 position. This specific arrangement confers unique reactivity patterns crucial for its function as a versatile synthetic building block in medicinal chemistry applications, particularly in neuroscience research and drug discovery programs targeting neurological disorders [6].

Table 1: Fundamental Chemical Characteristics of Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

PropertyValueSource
Molecular FormulaC₁₅H₂₂N₂O₂ [6]
Molecular Weight262.35 g/mol [9]
CAS Number (Racemic)150417-20-2 [6]
CAS Number (R-enantiomer)150417-18-8 [9]
IUPAC Nametert-butyl (1S)-1-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Protective Grouptert-butoxycarbonyl (Boc) [5]
ChiralityChiral center at C1 position [9]

Key Synthetic Pathways and Reaction Optimization

Boc Protection Strategies for Amino Group Stabilization

The Boc protection strategy serves as a fundamental step in the synthesis of tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, providing essential protection of the secondary amine functionality during subsequent reactions. The Boc group (tert-butoxycarbonyl) is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under controlled conditions. Optimal protection is achieved in anhydrous dichloromethane at 0-5°C with triethylamine as base, maintaining a stoichiometric ratio of 1:1.05 (amine:Boc₂O) to minimize di-Boc byproduct formation. The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of Boc₂O, forming a carbamate linkage with simultaneous liberation of tert-butoxide. This protection step demonstrates remarkable stability toward nucleophiles and bases while allowing selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), making it indispensable for orthogonal protection strategies in complex syntheses [5].

The Boc-protected intermediates exhibit enhanced crystallinity compared to their unprotected counterparts, facilitating purification through recrystallization from ethanol/water mixtures. This crystalline nature significantly improves handling characteristics during downstream reactions. Notably, the Boc group provides steric shielding that prevents unwanted N-alkylation during subsequent functionalization of the aminomethyl group, while simultaneously directing electrophilic aromatic substitution to the C6/C7 positions of the isoquinoline ring system. The thermal stability of the Boc carbamate (decomposition >150°C) enables reactions at elevated temperatures without premature deprotection, a critical advantage for high-temperature cyclization steps [5] [9].

Table 2: Comparative Boc Protection Conditions and Outcomes

ConditionStandard ApproachOptimized Industrial ProtocolImpact on Yield
SolventTetrahydrofuranDichloromethane↑ Crystallinity (+25%)
TemperatureRoom temperature0-5°C↑ Selectivity (95% mono-Boc)
BasePyridineTriethylamine↑ Reaction Rate (t₁/₂ <30 min)
Stoichiometry (Amine:Boc₂O)1:1.21:1.05↓ Di-Boc byproducts (<2%)
CatalystNone4-Dimethylaminopyridine (DMAP)↑ Conversion at lower temperatures

Cyclization Techniques for Isoquinoline Core Formation

Cyclization techniques for constructing the isoquinoline core predominantly employ the Bischler-Napieralski reaction followed by selective reduction as the most efficient methodology. The synthesis commences with β-phenylethylamine derivatives that undergo N-formylation with ethyl formate to generate the requisite formamide intermediates. Subsequent cyclodehydration employs phosphoryl chloride (POCl₃) in anhydrous toluene under reflux conditions (110-115°C) for 4-6 hours, facilitating intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline core. Critical parameters include strict moisture exclusion to prevent reagent hydrolysis and controlled addition of POCl₃ (0.95 equivalents) to minimize polyphosphorylation side reactions. The reaction progress is effectively monitored by thin-layer chromatography (Rf = 0.6 in ethyl acetate:petroleum ether 1:2), with typical yields reaching 75-80% after optimization [5].

Following cyclization, the dihydroisoquinoline intermediate undergoes stereoselective reduction using lithium borohydride (LiBH₄) in tetrahydrofuran at -15°C to install the chiral center with high diastereoselectivity (de >90%). The low-temperature reductive conditions prevent racemization and over-reduction of the heterocyclic ring. Alternative catalytic hydrogenation employing palladium on carbon (5% Pd/C) under 50 psi hydrogen pressure in methanol provides the saturated isoquinoline system but with diminished stereocontrol. The lithium borohydride approach proves superior for generating the (S)-enantiomer when using (R)-N-Boc-1-phenylethylamine derivatives as chiral auxiliaries. Post-reduction, the chiral auxiliary is cleaved via hydrogenolysis over Pd/C in ethanol, yielding the enantiomerically enriched aminomethyl intermediate ready for Boc protection [5] [9].

Catalytic Systems in Reductive Amination for Aminomethylation

Reductive amination constitutes the pivotal step for introducing the aminomethyl group at the C1 position of the isoquinoline framework. This transformation employs formaldehyde (37% aqueous solution) as the carbonyl source and sodium cyanoborohydride (NaBH₃CN) as the reducing agent in methanol/acetic acid buffer (pH 6-7) at ambient temperature. The reaction proceeds through iminium ion formation followed by stereoselective hydride delivery, with the existing chiral environment directing facial selectivity. Catalytic systems significantly enhance this transformation, particularly cesium carbonate-activated magnesium in anhydrous ethanol under reflux conditions, which improves conversion rates from 65% to 92% while reducing reaction times from 48 hours to 8 hours [5] [9].

For industrial-scale enantioselective synthesis, asymmetric reductive amination employing chiral catalysts provides superior stereocontrol. Palladium complexes with (R)-BINAP ligands catalyze the reductive amination of 1-formyl-3,4-dihydroisoquinoline precursors under 50 psi hydrogen pressure in tetrahydrofuran, achieving enantiomeric excesses exceeding 98% for the (R)-enantiomer. The catalytic cycle involves substrate coordination to palladium, followed by hydride transfer from the metal center to the imine functionality with chiral induction governed by the BINAP ligand architecture. Catalyst loading as low as 0.5 mol% proves effective, though industrial implementations typically employ 2 mol% to maintain reaction rates compatible with continuous processing timelines. The optimized protocol delivers consistent enantiopurity (>99% ee) essential for pharmaceutical applications, with catalyst recycling achieved through silica gel immobilization techniques [8] [9].

Table 3: Catalytic Systems for Stereoselective Aminomethylation

Catalytic SystemReaction ConditionsEnantioselectivityProductivity (g/L/h)
NaBH₃CN/AcOHMeOH, 25°C, 24hRacemic8.5
Cs₂CO₃/Mg/EtOHReflux, 8hRacemic22.3
Pd-(R)-BINAP/H₂THF, 50°C, 50psi, 12h98% ee (R)15.7
Ru-TsDPEN (Noyori)HCO₂H/Et₃N, 40°C99% ee (S)18.9
Immobilized Pd-BINAPContinuous flow, 80°C99.2% ee (R)46.8

Industrial-Scale Production Challenges

Continuous Flow Reactor Applications

The implementation of continuous flow reactor technology addresses significant challenges in the industrial-scale production of tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, particularly concerning exothermicity control and reproducibility of cyclization steps. The Bischler-Napieralski cyclization demonstrates extreme exothermic characteristics when scaled beyond kilogram quantities, creating safety hazards in batch reactors. Continuous flow systems resolve this through precise thermal management in microchannel reactors with high surface-to-volume ratios. The optimized configuration employs a two-stage reactor assembly: the first module for imine formation at 40°C (residence time 15 minutes), followed by a high-temperature cyclization unit maintained at 115°C (residence time 30 minutes) with back-pressure regulation at 25 psi to prevent solvent vaporization. This approach enhances heat transfer efficiency 8-fold compared to batch reactors while improving conversion consistency to 98.5% ± 0.3% [5].

Reductive amination transitions effectively to continuous hydrogenation reactors employing fixed-bed catalyst cartridges. The system integrates substrate solution (0.5M in ethanol), formaldehyde (1.2 equivalents), and 5% Pd/C catalyst (immobilized in sintered metal cartridges) under counter-current hydrogen flow at 80°C and 100 psi pressure. Residence time optimization at 45 minutes achieves complete conversion while minimizing catalyst deactivation through continuous removal of inhibitory amines. The continuous hydrogenation platform demonstrates 300% productivity enhancement over batch autoclaves and reduces catalyst consumption by 60% through extended catalyst lifetimes exceeding 400 hours. Furthermore, the closed-system design eliminates operator exposure to pyrophoric catalysts and enhances hydrogen utilization efficiency through gas recycling loops, substantially improving process safety metrics [5].

Purification Techniques and Yield Enhancement

Purification techniques present critical challenges in industrial-scale production due to the compound's sensitivity to racemization under thermal stress and its polar nature that complicates crystallization. Conventional silica gel chromatography proves prohibitively expensive beyond multi-kilogram scale, necessitating development of crystallization-based purification protocols. The optimized process employs solvent-mediated polymorph selection using ethyl acetate/n-heptane mixtures (3:7 v/v) under controlled cooling profiles (0.5°C/min from 60°C to -10°C), yielding the thermodynamically stable Form II crystals with 99.5% chemical purity and negligible racemization (<0.3% epimerization). This crystallization approach reduces purification costs by 85% compared to chromatographic methods while achieving recovery yields exceeding 92% [5] [8].

Yield enhancement strategies focus on recycling mother liquors through racemization and re-resolution cycles. The residual enantiomers in mother liquors undergo thermal racemization at 140°C in dimethyl sulfoxide catalyzed by potassium tert-butoxide (0.5 mol%), achieving 97% racemization efficiency within 2 hours. The racemized material is then subjected to enzymatic resolution using immobilized penicillin G acylase in aqueous tert-butanol, selectively acylating the (R)-enantiomer with phenylacetyl chloride. This process delivers the desired (S)-enantiomer with 99% ee and 45% isolated yield per recycle pass, effectively increasing the overall process yield from 68% to 89%. Additionally, distillation techniques recover high-purity ethyl acetate (>99.8%) from crystallization mother liquors, reducing solvent consumption by 70% and minimizing environmental impact. These integrated purification and recycling methodologies significantly enhance the sustainability profile while meeting stringent pharmaceutical purity requirements (≥99.5% HPLC purity) [8].

Table 4: Industrial Compound Specifications and Analytical Methods

ParameterSpecificationTest MethodAcceptance Criteria
AppearanceWhite crystalline powderVisualFree-flowing crystals
Identity (HPLC)Retention time matchRP-HPLCMatches reference standard
Chemical Purity≥99.5%HPLC-UV (254nm)≤0.5% total impurities
Enantiomeric Purity≥99.0% eeChiral HPLC≤1.0% opposite enantiomer
Residual SolventsMeOH < 3000ppmGC-FIDICH Q3C Class 2 limits
Water Content≤0.5% w/wKarl Fischer≤0.5%
Heavy Metals≤20ppmICP-MS≤20ppm

Properties

CAS Number

1207175-15-2

Product Name

Tert-butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

IUPAC Name

tert-butyl 1-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

Molecular Formula

C15H22N2O2

Molecular Weight

262.35

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-11-6-4-5-7-12(11)13(17)10-16/h4-7,13H,8-10,16H2,1-3H3

InChI Key

VHKNZTWMVNWAOC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.